molecular formula C23H23N3O4S B296447 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

カタログ番号 B296447
分子量: 437.5 g/mol
InChIキー: YYWWYQWOTBHZIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-tumor drug, but it has also shown potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

作用機序

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis. Specifically, it inhibits RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently activated in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth. By inhibiting these protein kinases, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. In clinical trials, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to improve the survival of patients with advanced kidney cancer and to improve the response rate of patients with advanced liver cancer.

実験室実験の利点と制限

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied in preclinical and clinical trials. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also commercially available, which makes it easy to obtain for lab experiments. However, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain effective concentrations in cell culture or animal models. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also a potent inhibitor of several protein kinases, which can make it difficult to tease out the specific effects of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 on a particular pathway or protein kinase.

将来の方向性

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several potential future directions for research. One direction is to investigate its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease. Another direction is to investigate its potential in combination with other drugs or therapies for cancer treatment. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to have some limitations in lab experiments, so future research could focus on developing more stable analogs of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or using alternative methods to study its effects in vitro and in vivo. Finally, future research could focus on identifying biomarkers that predict response to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or developing strategies to overcome resistance to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 in cancer cells.

合成法

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is synthesized by reacting 4-(4-(N-acetylamino)phenylsulfonyl)aniline with N-(2-chloroethyl)-2-(4-formylphenyl)acetamide in the presence of a base and a palladium catalyst. The resulting compound is then reacted with N-phenylethylamine to yield 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006. The synthesis method is well-established and has been published in several scientific journals.

科学的研究の応用

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit several protein kinases that are involved in tumor growth and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been studied for its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

特性

分子式

C23H23N3O4S

分子量

437.5 g/mol

IUPAC名

2-[(4-acetamidophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)25-19-11-13-20(14-12-19)31(29,30)26-22-10-6-5-9-21(22)23(28)24-16-15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3,(H,24,28)(H,25,27)

InChIキー

YYWWYQWOTBHZIY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

正規SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。